molecular formula C13H23NO3 B14484117 2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate CAS No. 63864-22-2

2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate

Cat. No.: B14484117
CAS No.: 63864-22-2
M. Wt: 241.33 g/mol
InChI Key: ZSFYWVFVFVMNDK-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with four methyl groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with an appropriate acylating agent. One common method is the esterification of 2,2,6,6-Tetramethylpiperidine with 3-oxobutanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the ester group.

    4-Piperidinol, 2,2,6,6-tetramethyl-: Another similar compound with a hydroxyl group instead of the ester group.

    (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride: A derivative with an acetic acid moiety.

Uniqueness

2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate is unique due to its combination of a piperidine ring with an ester functional group. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

CAS No.

63864-22-2

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 3-oxobutanoate

InChI

InChI=1S/C13H23NO3/c1-9(15)6-11(16)17-10-7-12(2,3)14-13(4,5)8-10/h10,14H,6-8H2,1-5H3

InChI Key

ZSFYWVFVFVMNDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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